

Spectroscopic Analysis of 4-Pentyn-1-ol: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **4-Pentyn-1-ol**, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring this information.

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Pentyn-1-ol** in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H and ¹³C NMR data for **4-Pentyn-1-ol** are summarized below.

Table 1: ¹H NMR Spectroscopic Data for **4-Pentyn-1-ol**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.72	t	2H	-CH₂OH
2.27	dt	2H	-C≡C-CH₂-
1.98	t	1H	-C≡CH
1.74	р	2H	-CH2-CH2OH
1.59	S	1H	-OH

Data acquired in CDCl₃ at 400 MHz.[1][2]

Table 2: 13C NMR Spectroscopic Data for 4-Pentyn-1-ol

Chemical Shift (ppm)	Assignment
83.8	-C≡CH
68.4	-C≡CH
61.3	-CH₂OH
31.3	-CH ₂ -CH ₂ OH
14.8	-C≡C-CH₂-

Data acquired in CDCl₃.[2][3][4]

IR spectroscopy is used to identify functional groups within a molecule. The characteristic absorption bands for **4-Pentyn-1-ol** are presented below.

Table 3: IR Spectroscopic Data for 4-Pentyn-1-ol



Wavenumber (cm ⁻¹)	Functional Group Assignment
3300 (strong, sharp)	≡C-H stretch
3350 (broad)	O-H stretch
2940 (medium)	C-H stretch (sp³)
2120 (weak)	C≡C stretch
1050 (strong)	C-O stretch

Data acquired as a liquid film.[2]

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for 4-Pentyn-1-ol

m/z	Interpretation
84	[M] ⁺ Molecular ion
55	[M - CHO]+
41	[C ₃ H ₅] ⁺
31	[CH ₂ OH] ⁺

Data obtained via electron ionization (EI).[5][6] The molecular weight of **4-pentyn-1-ol** is 84.12 g/mol .[7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **4-Pentyn-1-ol** are provided below.

Sample Preparation: A sample of 5-10 mg of 4-Pentyn-1-ol is dissolved in approximately

 0.6-0.7 mL of deuterated chloroform (CDCl₃).[8] The solution is then filtered through a pipette
 with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[8]

Foundational & Exploratory





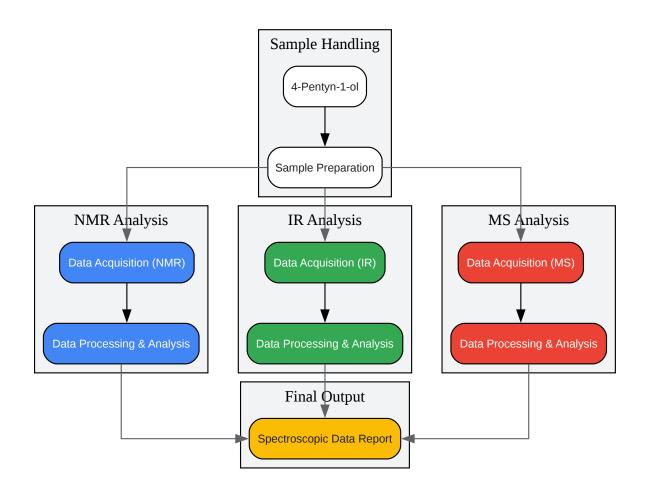
- Instrument: A 400 MHz NMR spectrometer is typically used for ¹H and ¹³C NMR analysis.[1]
- Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a
 proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each
 unique carbon atom.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
- Sample Preparation: For a liquid sample like **4-Pentyn-1-ol**, the neat liquid technique is commonly employed. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.[9]
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates is collected first.[10] The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interferogram, which is then Fourier transformed to produce the final spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.[9]
- Sample Preparation: The sample is diluted to a concentration of approximately 1 mg/mL in a
 volatile organic solvent such as methanol or acetonitrile.[11] A small aliquot of this solution is
 then further diluted to the appropriate concentration for introduction into the mass
 spectrometer.[11]
- Instrument: A mass spectrometer equipped with an electron ionization (EI) source is used.
- Ionization: In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.



- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a
 quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Pentyn-1-ol**.



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Caption: Workflow for the spectroscopic analysis of **4-Pentyn-1-ol**.



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